Scientific Field: Catalysis and Organometallic Chemistry.
Application Summary: “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” has the ability to form stable complexes with certain metals, which makes it useful in catalysis and as a ligand in organometallic chemistry.
Methods of Application: The specific methods of application or experimental procedures in this field would depend on the particular experiment being conducted
Results or Outcomes: The outcomes of using “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” in this field would also depend on the specific experiment.
Scientific Field: Biofuel Production.
Application Summary: “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” is used in the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel.
Methods of Application: The production process involves a two-step activated carbon preparation technique from corncob.
Results or Outcomes: The acidic catalyst AAC-CC resulted in a glycerol conversion, i.e., 80.3% under the actual laboratory experiment.
Scientific Field: Household and Industrial Cleaning Products.
Methods of Application: The compound is typically mixed with other ingredients to form the cleaning product.
Results or Outcomes: The use of “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” in cleaning products can enhance their effectiveness.
Scientific Field: Organic Synthesis.
Application Summary: “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” is employed in the preparation of a chiral allylic triol through the extrusion of sulfur dioxide from an alpha, beta-epoxysulfone.
Results or Outcomes: The outcomes of using “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” in this field would also depend on the specific experiment.
Scientific Field: Mass Spectrometry.
Methods of Application: The compound is ionized and then separated based on its mass-to-charge ratio
Results or Outcomes: The outcomes of using “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” in this field would depend on the specific experiment.
1,3-Dioxolane-2-methanol, 2,4-dimethyl- is an organic compound with the molecular formula and a molecular weight of 132.16 g/mol. It is characterized by its dioxolane ring structure, which contributes to its unique chemical properties. The compound is also known by several other names, including 2,4-Dimethyl-1,3-dioxolane-2-methanol and 2,5-Dimethyl-2-(hydroxymethyl)-1,3-dioxolane. Its structure can be represented using the SMILES notation: CC1COC(C)(CO)O1 .
Several methods have been developed for synthesizing 1,3-Dioxolane-2-methanol, 2,4-dimethyl-. Common approaches include:
1,3-Dioxolane-2-methanol, 2,4-dimethyl- finds applications across various fields:
Interaction studies involving 1,3-Dioxolane-2-methanol, 2,4-dimethyl- primarily focus on its role as a ligand in metal complexes. These studies reveal insights into its coordination chemistry and potential applications in catalysis. Further research is needed to explore interactions with biological systems and other organic compounds.
Several compounds share structural similarities with 1,3-Dioxolane-2-methanol, 2,4-dimethyl-. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
2,2-Dimethyl-1,3-dioxolane-4-methanol | 100-79-8 | Used as a solvent and fuel additive (solketal) |
2,4-Dimethyl-1,3-dioxane-2-methanol | 202527-53-5 | Mixture of isomers used in organic synthesis |
(R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol | Not specified | Enantiomer used for specific chiral syntheses |
The uniqueness of 1,3-Dioxolane-2-methanol, 2,4-dimethyl- lies in its specific arrangement of methyl groups and hydroxymethyl functionality within the dioxolane framework. This configuration enhances its reactivity and applicability in various chemical processes compared to similar compounds that may lack such structural features.
The IUPAC name 2,4-dimethyl-1,3-dioxolane-2-methanol follows the Hantzsch–Widman nomenclature system for heterocyclic compounds. The term 1,3-dioxolane denotes a five-membered ring containing oxygen atoms at positions 1 and 3. The prefix 2,4-dimethyl specifies methyl substituents at the 2- and 4-positions, while the suffix methanol indicates a hydroxymethyl group (-CH$$_2$$OH) attached to the 2-position.
Alternative names include:
The compound’s molecular formula is C$$6$$H$${12}$$O$$_3$$, with a molecular weight of 132.16 g/mol. Key structural features include:
While the compound lacks chiral centers due to symmetry at C2, its synthetic precursors often exhibit stereochemical variability. For example, related dioxolane derivatives with (2R,4S) configurations demonstrate enantioselective reactivity in catalytic applications.
Property | Value | Source |
---|---|---|
Boiling Point | 493.61 K (220.46°C) | Joback Method |
Density (20°C) | 1.07 g/cm³ | TCI Chemicals |
Solubility in Water | Completely miscible | PubChem |
Partition Coefficient (logP) | 0.130 | Crippen Method |
The hydroxymethyl group enhances water solubility, while the methyl groups contribute to hydrophobic interactions in nonpolar solvents.
The most established synthetic approach for 1,3-dioxolane-2-methanol, 2,4-dimethyl- involves the ketalization of acetoin with propylene glycol derivatives under acid-catalyzed conditions [5] [4]. This traditional method represents the foundation for most commercial and laboratory-scale preparations of the compound.
The primary synthetic route involves the reaction of acetoin (3-hydroxy-2-butanone) with propylene glycol in the presence of acid catalysts. The reaction proceeds through a ketalization mechanism where the carbonyl group of acetoin forms a cyclic acetal with the two hydroxyl groups of propylene glycol [4]. The reaction can be represented as:
Acetoin + Propylene Glycol → 1,3-Dioxolane-2-methanol, 2,4-dimethyl- + H₂O
This transformation typically employs protic acids such as sulfuric acid or p-toluenesulfonic acid as catalysts [4]. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the primary hydroxyl group of propylene glycol, forming a hemiacetal intermediate. Subsequently, the secondary hydroxyl group attacks intramolecularly, displacing water and forming the stable five-membered dioxolane ring [4].
Traditional synthetic conditions for this transformation typically involve temperatures ranging from 50 to 100°C under controlled atmospheric conditions [4]. The reaction is conducted under mild heating to facilitate ring closure while minimizing decomposition of starting materials. Water removal during the reaction drives the equilibrium toward product formation, often achieved through azeotropic distillation or the use of molecular sieves [4].
Industrial optimization of this process has focused on minimizing acid concentrations to reduce side reactions, particularly esterification reactions that can compete with the desired ketalization [4]. Modern implementations employ low acid concentrations (0.0006–0.0033 molar equivalents) to achieve yields exceeding 80% while maintaining selectivity [4].
The mechanism of acetoin ketalization with propylene glycol involves several discrete steps. Initial protonation of the acetoin carbonyl group increases the electrophilicity of the carbon center, facilitating nucleophilic attack by the primary hydroxyl group of propylene glycol [4]. The resulting hemiacetal intermediate undergoes intramolecular cyclization through attack by the secondary hydroxyl group, eliminating water and forming the thermodynamically stable five-membered dioxolane ring [4].
The stereochemistry of the final product is determined during the cyclization step, with the methyl groups adopting their final positions based on conformational preferences of the transition state. The presence of the hydroxymethyl group at the 2-position results from the original structure of acetoin, providing the characteristic substitution pattern of the target compound [4].
Contemporary research has focused on developing more efficient and selective catalytic systems for dioxolane synthesis, with particular emphasis on heterogeneous catalysts and novel reaction mechanisms that improve yields and reduce environmental impact.
Recent studies have demonstrated the effectiveness of montmorillonite K10 as a heterogeneous catalyst for dioxolane formation [6] [7]. This clay-based catalyst offers several advantages over traditional homogeneous acid catalysts, including easier separation, recyclability, and reduced corrosion issues [7].
Montmorillonite K10 functions as a solid acid catalyst, with its catalytic activity dependent on the activation temperature [7]. Activation at 280°C provides optimal results by balancing the number of Brønsted and Lewis acid sites. At this temperature, partial dehydration exposes acid centers while maintaining structural integrity of the catalyst [7].
The use of montmorillonite K10 in dioxolane synthesis has been shown to provide good yields under relatively mild conditions. The heterogeneous nature of the catalyst allows for easy product separation and catalyst recovery, making the process more environmentally sustainable [7].
A significant advancement in dioxolane synthesis involves the use of trimethyl orthoformate (TMOF) as an activating agent [6] [8]. This approach was initially developed for challenging substrates where traditional methods failed due to steric hindrance or low reactivity [6].
In this methodology, aldehydes are first converted to their corresponding dimethyl acetals using TMOF, creating more reactive intermediates for subsequent cyclization reactions [6]. The use of TMOF allows for shorter reaction times and improved yields, particularly with sterically hindered substrates [6].
The mechanism involves initial formation of the aldehyde dimethyl acetal, which then participates in acetalization reactions with diols under mild conditions. This approach has proven particularly effective for synthesizing enantiomerically pure dioxolanes with excellent optical purity (>99% enantiomeric excess) [6].
Lewis acid catalysis has emerged as a powerful alternative to traditional Brønsted acid catalysis for dioxolane formation [9] [10]. Lewis acids such as aluminum chloride, tin chloride, and various metal triflates provide different reactivity patterns and selectivities compared to protic acids [9].
The mechanism of Lewis acid catalyzed dioxolane formation involves coordination of the Lewis acid to carbonyl oxygen or hydroxyl groups, activating the substrate toward nucleophilic attack [9]. This coordination increases the electrophilicity of reaction centers while providing spatial organization that can influence stereoselectivity [9].
Recent developments have focused on chiral Lewis acid catalysts that can induce asymmetric induction during dioxolane formation [9]. These systems allow for the preparation of enantiomerically enriched products directly from achiral starting materials, eliminating the need for resolution or chiral auxiliary approaches [9].
A novel approach to dioxolane synthesis involves oxidative cyclization reactions, exemplified by the sodium bromate/sodium hydrogen sulfite system reported for related transformations [11]. This method involves simultaneous oxidation and cyclization steps, providing access to dioxolane products through alternative mechanistic pathways [11].
The oxidative approach typically requires aqueous or mixed aqueous-organic reaction media and proceeds at moderate temperatures (20°C) [11]. The reaction time is relatively short (2.5 hours), and yields can reach 93% under optimized conditions [11]. This methodology represents a departure from traditional acid-catalyzed approaches and may offer advantages for specific substrate classes [11].
Modern synthetic approaches to 1,3-dioxolane-2-methanol, 2,4-dimethyl- emphasize systematic optimization of reaction parameters to maximize yield, selectivity, and process efficiency.
Systematic studies of temperature effects on dioxolane synthesis have revealed complex relationships between reaction temperature, reaction rate, and product selectivity [12] [13]. Lower temperatures generally favor thermodynamic control, leading to higher selectivities but potentially longer reaction times [14].
Research has shown that the optimal temperature range for most dioxolane syntheses lies between 45-60°C, providing a balance between reaction rate and selectivity [14]. At temperatures above 60°C, competing side reactions become more significant, leading to reduced yields of the desired product [14].
Temperature ramping strategies have proven effective for certain transformations, where initial low-temperature conditions favor selective formation of intermediates, followed by higher-temperature cyclization steps [14]. This approach allows for kinetic control of stereoselectivity while maintaining reasonable reaction rates [14].
Extensive screening of catalyst types and loadings has identified optimal conditions for various dioxolane syntheses [12] [14]. Traditional mineral acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid remain effective choices, with optimal loadings typically ranging from 0.1 to 5 mol% [12].
Recent work has demonstrated that catalyst loading can be significantly reduced without compromising yield or selectivity. Loadings as low as 0.03 mol% of hydrochloric acid have proven effective for certain transformations, providing both economic and environmental benefits [12].
The selection of catalyst type significantly influences product distribution and reaction selectivity. Diphenylphosphinic acid has emerged as a particularly effective catalyst for stereoselective dioxolane synthesis, providing diastereoselectivities exceeding 20:1 in favorable cases [14].
The choice of reaction solvent profoundly affects both reaction rate and product selectivity in dioxolane synthesis [12] [15]. Polar aprotic solvents such as dichloroethane and acetonitrile generally provide good results for most transformations [14].
Solvent-free conditions have gained attention as environmentally sustainable alternatives to traditional solution-phase reactions [16]. These approaches often require elevated temperatures but can provide excellent yields while eliminating solvent recovery and waste disposal issues [16].
Recent research has explored the use of ionic liquids and other green solvents for dioxolane synthesis [15]. These alternative reaction media can provide unique selectivities and facilitate product separation, though their application remains limited due to cost considerations [15].
Modern process development has embraced continuous flow synthesis as a means of improving efficiency and scalability [17] [18]. Flow reactors allow for precise control of reaction parameters and can provide improved heat and mass transfer compared to batch processes [17].
Microwave-assisted synthesis has shown promise for accelerating dioxolane formation reactions [19]. The selective heating provided by microwave irradiation can reduce reaction times while maintaining or improving selectivity [19].
The integration of in-situ water removal techniques, such as Dean-Stark distillation or pervaporation, has proven crucial for driving dioxolane formation reactions to completion [6]. These approaches continuously remove the water byproduct, shifting the equilibrium toward product formation [6].
Contemporary approaches to reaction optimization increasingly employ statistical design of experiments (DoE) methodologies to systematically explore reaction parameter space [20]. These approaches allow for efficient identification of optimal conditions while minimizing the number of required experiments [20].
Recent applications of DoE to dioxolane synthesis have identified previously unrecognized parameter interactions and have led to substantial improvements in reaction yields [20]. The integration of process safety considerations into DoE frameworks represents an important advancement in synthetic methodology development [21].
Machine learning approaches are beginning to find application in reaction optimization, with algorithms capable of predicting optimal conditions based on substrate structure and reaction type [20]. These methods hold promise for accelerating the development of new synthetic methodologies and process improvements [20].
Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
---|---|---|---|---|---|
45 | 5.0 | 12 | 89 | 91 | [14] |
60 | 0.1 | 8 | 85 | 88 | [12] |
25 | 0.03 | 24 | 92 | 95 | [12] |
100 | 2.0 | 4 | 80 | 85 | [4] |
50 | 1.0 | 6 | 93 | 93 | [11] |
Catalyst Type | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity | Reference |
---|---|---|---|---|---|
Diphenylphosphinic acid | Dichloroethane | 45 | 89 | >20:1 | [14] |
p-Toluenesulfonic acid | Toluene | 80 | 85 | 4:1 | [14] |
Montmorillonite K10 | Chloroform | 60 | 75 | 8:1 | [7] |
Hydrochloric acid | Methanol | 25 | 92 | - | [12] |
Triflic acid | Acetonitrile | 40 | 78 | 12:1 | [14] |
Process Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) | Reference |
---|---|---|---|---|
Temperature | 80°C | 50°C | +15 | [4] |
Catalyst Loading | 5 mol% | 0.1 mol% | +8 | [12] |
Reaction Time | 24 h | 6 h | +12 | [14] |
Water Removal | None | Dean-Stark | +25 | [6] |
Solvent | Toluene | Solvent-free | +10 | [16] |